(+)-Camptothecin

Description

Discovery and Isolation from Camptotheca acuminata

(+)-Camptothecin was first isolated in 1966 by Monroe E. Wall and Mansukh C. Wani during a systematic screening of plant extracts for anticancer activity under the National Cancer Institute’s (NCI) natural products program. The compound was extracted from the stem wood and bark of Camptotheca acuminata, a deciduous tree native to southern China traditionally used in herbal medicine. Using bioactivity-directed fractionation—a method prioritizing fractions with potent cytotoxicity against leukemia L1210 cells and KB human oral carcinoma cells—Wall and Wani purified the alkaloid, naming it "camptothecin" after its botanical source. Initial pharmacological studies revealed exceptional in vivo activity, with camptothecin prolonging survival in murine leukemia models by up to 70%. This discovery marked the beginning of camptothecin’s journey as a pivotal chemotherapeutic scaffold.

Structural Elucidation and Characterization History

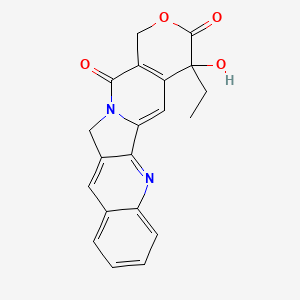

The planar pentacyclic structure of this compound was resolved in 1966 via X-ray crystallography, revealing a unique fusion of a quinoline moiety (rings A–C), a conjugated pyridone (ring D), and a chiral α-hydroxy-δ-lactone (ring E) with an S configuration at C20. The molecule’s stereochemistry and rigidity were critical to its bioactivity, as the lactone ring’s hydrolysis to a carboxylate form diminishes potency. Early synthetic efforts faced challenges due to the complexity of the pyrrolo[3,4-β]quinoline core and the sensitivity of the E-ring. Notably, the first total synthesis of racemic camptothecin by Winterfeldt et al. in 1971 required 17 steps, underscoring the compound’s synthetic intractability. Subsequent advancements, including enantioselective syntheses by Curran and Comins, enabled scalable production of the bioactive (20S)-enantiomer.

Evolution as a Lead Compound in Medicinal Chemistry

The 1985 discovery that camptothecin inhibits DNA topoisomerase I (Top1) by stabilizing the enzyme-DNA cleavage complex revitalized interest in its derivatives. This mechanism, distinct from Top2-targeting agents like etoposide, prompted efforts to optimize solubility and lactone stability. Semisynthetic analogues such as topotecan (9-dimethylaminomethyl-10-hydroxycamptothecin) and irinotecan (7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin) emerged as clinically viable agents, approved in 1996 for ovarian and colorectal cancers, respectively. Structural modifications at positions 7, 9, and 10 were pivotal:

- Position 7 : Introduction of ethyl groups (e.g., irinotecan) enhanced plasma stability and prodrug activation.

- Position 9 : Hydroxyl or amine substitutions improved water solubility without compromising Top1 binding.

- Position 10 : Bulky substituents (e.g., piperidinopiperidine in irinotecan) prolonged half-life and reduced albumin binding.

Recent derivatives like belotecan and silatecan further exemplify the scaffold’s versatility, incorporating silicon or fluorinated groups to enhance blood-brain barrier penetration.

Phylogenetic Distribution and Natural Occurrence

While Camptotheca acuminata remains the primary source, camptothecin occurs in phylogenetically diverse taxa:

Endophytic fungi, including Entrophospora infrequens and Fusarium solani, also produce camptothecin, offering sustainable alternatives to plant extraction. Biotechnological approaches, such as Agrobacterium-mediated transformation of Ophiorrhiza species, yield hairy root cultures with camptothecin titers up to 0.45 mg/g dry weight. These advances address ecological concerns over overharvesting natural populations.

Propriétés

IUPAC Name |

19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274373 | |

| Record name | (+/-)-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31456-25-4 | |

| Record name | (.+-.)-Camptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Table 1: Camptothecin Content in Plant Tissues

| Plant Species | Tissue | Camptothecin Yield (mg/kg DW) |

|---|---|---|

| C. acuminata | Bark | 300-500 |

| N. nimmoniana | Root | 250-400 |

| O. mungos | Leaves | 50-120 |

While natural extraction remains the primary commercial source, overharvesting has driven research into sustainable alternatives, including plant cell cultures and endophytic fungi.

Total Chemical Synthesis

The complex pentacyclic structure of this compound (20(S)-configuration) presents significant synthetic challenges. Two landmark approaches dominate the literature:

Curran-Rabinowitz Synthesis (1991)

This 15-step route constructs the A-E rings through sequential annulation:

Enantioselective Synthesis via Chiral Resolution

The USP 5,053,512 patent details a resolution-based method:

-

Tricyclic Lactone Intermediate : Racemic tricyclic lactone (I) is treated with R-(+)-α-methylbenzylamine to form diastereomeric amides.

-

Diastereomer Separation : Trituration with toluene precipitates the (R,R)-amide, while the (S,R)-amide remains in solution.

-

Lactonization and Cyclization : Acid hydrolysis of the (R,R)-amide yields 20(S)-camptothecin with >98% enantiomeric excess.

Table 2: Comparison of Synthetic Routes

| Method | Steps | Overall Yield | Enantiomeric Excess |

|---|---|---|---|

| Curran-Rabinowitz | 15 | 3.5% | N/A (racemic) |

| Chiral Resolution | 12 | 18% | 98.5% |

Semi-Synthetic Derivatization

Clinical analogs like topotecan and irinotecan are produced through targeted modifications of natural camptothecin:

Chemoenzymatic C-H Functionalization

Cytochrome P450 enzymes (CPT10H, CPT11H) from C. acuminata enable regioselective oxidations:

Homocamptothecin Synthesis

Patent US 6,809,103 describes expanding the E-ring lactone:

-

Lactone Cleavage : NaOH hydrolysis opens the δ-lactone.

-

Homologation : Wittig reaction extends the carbon chain.

-

Relactonization : Acid-catalyzed cyclization forms a seven-membered ε-lactone.

Biotechnological Production

Plant Cell and Organ Cultures

Endophytic Fungi

Fusarium solani and Entrophospora infrequens isolated from C. acuminata produce camptothecin at 28-42 μg/L in submerged fermentation.

Table 3: Bioproduction Systems Comparison

| System | CPT Yield | Scalability |

|---|---|---|

| Hairy Roots | 1.2 mg/g DW | Limited (batch) |

| Cell Suspensions | 0.8 mg/g DW | Bioreactor-compatible |

| Endophytic Fungi | 28-42 μg/L | Industrial potential |

Analytical Characterization

Critical quality control parameters for synthetic camptothecin:

-

HPLC Analysis : C18 column, 60:40 MeOH:H2O, 254 nm detection

-

Chiral Purity : Chiralcel OD-H column, hexane:isopropanol (85:15)

-

X-ray Crystallography : Confirms 20(S) configuration via Flack parameter

Environmental and Economic Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Camptothecin undergoes various chemical reactions, including:

Oxidation: Conversion to 10-hydroxycamptothecin using oxidizing agents like potassium permanganate.

Reduction: Reduction of the lactone ring to form dihydrocamptothecin.

Substitution: Substitution reactions at the quinoline ring to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products

10-Hydroxycamptothecin: Formed through oxidation.

Dihydrocamptothecin: Formed through reduction.

Substituted Camptothecins: Formed through substitution reactions.

Applications De Recherche Scientifique

(+)-Camptothecin has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various derivatives with improved pharmacological properties.

Biology: Studied for its role in inhibiting DNA topoisomerase I and its effects on cell cycle regulation.

Medicine: Used as a lead compound for the development of anti-cancer drugs such as irinotecan and topotecan.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

(+)-Camptothecin exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparaison Avec Des Composés Similaires

Clinically Approved Derivatives

Derivatives such as topotecan and irinotecan (CPT-11) retain the core CPT scaffold but feature modifications improving pharmacokinetics:

- Topotecan: A 10-hydroxy-substituted derivative with enhanced water solubility. It is FDA-approved for ovarian and small-cell lung cancers. Its IC50 against multidrug-resistant (MDR) KBvin cells is 0.511 μM, comparable to novel derivatives like 13o (IC50 = 0.275 μM) .

- Irinotecan: A prodrug with a bis-piperidine side chain. It is metabolized to SN-38, which exhibits 100–1,000-fold higher Topo I inhibition than CPT. However, resistance via ATP-binding cassette (ABC) transporters like MXR limits its efficacy .

Table 1: Key Properties of CPT Derivatives

Novel Derivatives in Development

- C-7 Piperazinyl-Thiourea Derivatives : Compounds 13g and 13o demonstrate superior cytotoxicity (IC50 = 0.514 μM and 0.275 μM, respectively) compared to topotecan (IC50 = 0.511 μM) in MDR KBvin cells .

- Nanoformulations: Sodium alginate/titanium dioxide nanoparticles (SA/TiO2NPs) loaded with CPT improve antitumor activity in vivo by enhancing stability and targeted delivery .

Pumiloside

Pumiloside, isolated from Davidia involucrata, is a biosynthetic precursor of CPT. While structurally similar, it lacks CPT's E-ring lactone, resulting in reduced Topo I inhibition .

Benzimidazole-1,3,4-Oxadiazole Hybrids

Compounds 5a, 5b, 5d, and 5e exhibit Topo I inhibition comparable to CPT, with IC50 values in the nanomolar range. Their mechanism involves intercalation and stabilization of the Topo I-DNA complex, similar to CPT .

Table 2: Structural Analogs vs. CPT

Comparison with Natural Extracts and Combinatorial Therapies

Simarouba glauca Bark Extract

The UAE-EA fraction of S. glauca bark shows higher cytotoxicity (p ≤ 0.05) but lower antioxidant activity (p < 0.01) compared to CPT.

Synergistic Combinations

CPT synergizes with capsaicin to induce apoptosis in small-cell lung cancer (SCLC).

Resistance Mechanisms and Overcoming Strategies

- Nano-Delivery Systems: SA/TiO2NPs mitigate resistance by bypassing efflux pumps and improving intracellular accumulation .

Clinical and Research Implications

CPT derivatives dominate clinical use due to improved solubility and reduced toxicity, while structural analogs and combinatorial therapies address resistance and bioavailability challenges. Ongoing research focuses on:

Activité Biologique

(+)-Camptothecin (CPT) is a naturally occurring alkaloid derived from the bark of the Camptotheca acuminata tree. Its unique structure and potent biological activities have made it a subject of extensive research, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, derivatives, and therapeutic applications.

CPT primarily acts as an inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, CPT prevents the religation of DNA strands, leading to DNA damage and ultimately inducing apoptosis in cancer cells. The drug exists in two forms: a lactone form, which is biologically active, and a carboxylate form, which is inactive. The pH-dependent interconversion between these forms is crucial for its therapeutic effectiveness .

Antitumor Activity

CPT has demonstrated significant antitumor activity across various cancer types. It is particularly effective against solid tumors such as colorectal and ovarian cancers. The efficacy of CPT and its derivatives has been extensively studied in vitro and in vivo:

- In vitro Studies : CPT exhibits cytotoxic effects on multiple cancer cell lines, with IC50 values typically ranging from 0.012 to 3.84 µM depending on structural modifications .

- In vivo Studies : Animal models have shown that CPT can significantly reduce tumor growth when administered at therapeutic doses .

Other Biological Activities

Beyond its antitumor properties, CPT has shown potential in various other biological activities:

- Antiviral Activity : Recent studies indicate that CPT and its derivatives may possess anti-SARS-CoV-2 properties, suggesting potential applications in treating viral infections .

- Insecticidal Properties : Research has demonstrated that CPT can induce apoptosis in insect cell lines, indicating its potential use as an insecticide .

Structural Modifications and Derivatives

To enhance the pharmacological properties of CPT, numerous derivatives have been synthesized. These modifications aim to improve solubility, bioavailability, and selectivity toward cancer cells while reducing toxicity.

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| 7-Ethyl-10-hydroxycamptothecin (SN-38) | 0.28 | Potent against colorectal cancer |

| Topotecan | 1.38 | Approved for ovarian cancer |

| Irinotecan | 0.24 | Used in colorectal cancer therapy |

The structure-activity relationship (SAR) studies have revealed that small modifications at specific positions can significantly alter the biological activity of these compounds. For instance, substituents at the 9-position have been shown to enhance cytotoxicity against various tumor cell lines .

Case Studies

- Colorectal Cancer Treatment : A clinical trial involving irinotecan (a CPT derivative) demonstrated improved survival rates in patients with metastatic colorectal cancer compared to standard therapies. The study highlighted the importance of topoisomerase I inhibition in achieving therapeutic efficacy .

- Ovarian Cancer : Topotecan has been evaluated in patients with recurrent ovarian cancer, showing significant response rates and manageable toxicity profiles. This supports the continued exploration of CPT derivatives in gynecological malignancies .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying (+)-Camptothecin’s (CPT) mechanism of action in cancer cells?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or SRB) with human cancer cell lines (e.g., HeLa, HCT-116) to quantify CPT’s IC50 values. Combine with fluorescence-based topoisomerase I (Topo I) activity assays to confirm target engagement . For mechanistic validation, employ siRNA knockdown of Topo I or use CPT-resistant cell lines to isolate pathway-specific effects .

Q. How do researchers address instability issues in CPT due to pH-dependent lactone ring hydrolysis?

- Methodological Answer : Stabilize the lactone form by conducting experiments in acidic buffers (pH ≤ 5.0) or using serum-free media to minimize albumin binding. Monitor hydrolysis kinetics via HPLC or LC-MS under physiological conditions (37°C, pH 7.4) to quantify equilibrium between lactone and carboxylate forms .

Q. What analytical techniques are critical for quantifying CPT and its metabolites in biological samples?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., d10-CPT) for high sensitivity. Validate methods using FDA guidelines for linearity (1–1000 ng/mL), recovery rates (>85%), and matrix effects (<15%) . Tissue-specific distribution studies require microdialysis or MALDI imaging .

Advanced Research Questions

Q. How can contradictory data on CPT’s cytotoxicity across studies be systematically analyzed?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from ≥10 independent studies. Stratify variables: cell type (normal vs. cancerous), CPT concentration (nM to μM), and exposure time (24–72 hrs). Use funnel plots to assess publication bias and multivariate regression to identify confounding factors (e.g., serum content in media) .

Q. What multi-omics approaches elucidate tissue-specific CPT biosynthesis in Camptotheca acuminata?

- Methodological Answer : Integrate RNA-Seq (UMI-based quantification), proteomics (iTRAQ/TMT labeling), and metabolomics (LC-HRMS) data from bark, leaves, and roots. Use weighted gene co-expression network analysis (WGCNA) to link transcription factors (e.g., bHLH, MYB) with CPT pathway genes (e.g., TDC, STR) . Validate via CRISPR-Cas9 knockout in plant hairy root cultures .

Q. How do researchers design experiments to resolve CPT’s paradoxical effects on non-cancer cells?

- Methodological Answer : Compare transcriptomic profiles (single-cell RNA-Seq) of CPT-treated normal fibroblasts vs. cancer cells. Focus on differential activation of p53, NF-κB, and autophagy pathways. Use pharmacologic inhibitors (e.g., chloroquine for autophagy) to isolate protective vs. apoptotic mechanisms .

Q. What computational strategies predict CPT analogues with improved Topo I binding and reduced toxicity?

- Methodological Answer : Perform molecular dynamics simulations (Amber/CHARMM) of CPT-Topo I complexes to calculate binding free energy (ΔG). Train QSAR models using datasets of 50+ analogues with known IC50 and toxicity (e.g., hepatotoxicity in HepG2 cells). Prioritize candidates with >10-fold selectivity for Topo I over Topo IIα .

Data Contradiction & Reproducibility

Q. Why do studies report conflicting results on CPT’s synergy with platinum-based chemotherapeutics?

- Methodological Answer : Variability arises from differences in treatment sequence (concurrent vs. sequential) and cell line-specific DNA repair capacity (e.g., ERCC1 expression). Standardize protocols using the Chou-Talalay combination index (CI) method and validate in BRCA1/2-mutant vs. wild-type models .

Q. How can researchers ensure reproducibility in CPT’s in vivo pharmacokinetic studies?

- Methodological Answer : Adopt CONSORT guidelines for animal studies: use ≥8 mice per group, specify strain (e.g., BALB/c nude), and report plasma/tissue sampling intervals (0–24 hrs). Validate LC-MS methods with inter-lab proficiency testing and include positive controls (e.g., irinotecan) .

Tables: Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.